molecular formula C17H16N4O2S2 B11195841 4-amino-N~3~-benzyl-N~5~-(thiophen-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(thiophen-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11195841
M. Wt: 372.5 g/mol
InChI Key: ALONCFZPMBIVLY-UHFFFAOYSA-N
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Description

4-AMINO-N3-BENZYL-N5-[(THIOPHEN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-[(THIOPHEN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiophene derivatives with thiazole precursors under controlled conditions. The reaction often requires the use of catalysts such as aluminum chloride (AlCl3) and solvents like chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound by maintaining optimal temperature and pressure throughout the process .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-[(THIOPHEN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Chloroform, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-[(THIOPHEN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(THIOPHEN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with various biological pathways, modulating cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N3-BENZYL-N5-[(THIOPHEN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C17H16N4O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-(thiophen-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C17H16N4O2S2/c18-13-14(16(22)19-9-11-5-2-1-3-6-11)21-25-15(13)17(23)20-10-12-7-4-8-24-12/h1-8H,9-10,18H2,(H,19,22)(H,20,23)

InChI Key

ALONCFZPMBIVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CS3

Origin of Product

United States

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